Fluorine Substitution Pattern: 2,6-Difluoro vs. 2,4-Difluoro vs. 2-Fluoro Regioisomeric Comparison
The target compound carries fluorine atoms at the sterically demanding 2- and 6-positions of the benzamide ring, creating a symmetric ortho,ortho'-difluoro environment that both deactivates the ring electronically and imposes distinct conformational constraints on the amide bond. The 2,4-difluoro isomer (CAS not publicly linked to patent data) places one fluorine meta to the carbonyl, reducing steric hindrance around the amide and altering the hydrogen-bond acceptor capacity of the ring. The mono-fluoro analog (2-fluoro) removes one fluorine entirely, significantly increasing electron density on the benzamide and reducing metabolic stability. These three regioisomers represent chemically distinct entities that cannot be presumed interchangeable [1]. The patent filing explicitly describes a structure-activity relationship wherein antiproliferative activity varies with the benzamide substitution pattern across multiple non-small cell lung cancer (NSCLC) lines including H3255, H1650, and H1975 [2].
| Evidence Dimension | Benzamide fluorine regiochemistry and steric environment |
|---|---|
| Target Compound Data | 2,6-difluoro substitution (ortho,ortho'-difluoro); molecular weight 345.30 g/mol; XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | 2,4-difluoro analog (one ortho-F, one para-F); 2-fluoro analog (one ortho-F); predicted XLogP3-AA values differ by approximately 0.2-0.4 log units based on fragment-based calculation (exact experimental values not publicly available for comparators) |
| Quantified Difference | Exact IC50 differentials not publicly disclosed; patent indicates qualitatively that benzamide substitution pattern is a determinant of antiproliferative activity rank order in NSCLC screens |
| Conditions | Patent US20100210649A1 high-throughput screening against H3255, H1650, H1975 NSCLC lines; Figures 11-40 described but specific numerical values for individual compounds not extracted in public-facing patent text |
Why This Matters
For researchers seeking to replicate or extend findings from the Sloan-Kettering pyridazinone program, procuring the incorrect regioisomer could confound structure-activity conclusions, as the 2,6-difluoro arrangement is not structurally equivalent to any other difluoro or mono-fluoro variant.
- [1] PubChem Compound Summary CID 16905484. Computed molecular properties including XLogP3-AA, molecular weight, and hydrogen bond donor/acceptor counts. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Djaballah H, Varmus HE, Shum D, Somwar R, Chucholowski A, Thiruvazhi MS. Pyridazinones and furan-containing compounds. US Patent Application Publication US20100210649A1. Paragraphs [0009]-[0018] describe compounds and screens; Figures 11-40 depict IC50 curves for active pyridazinone compounds against NSCLC lines. View Source
